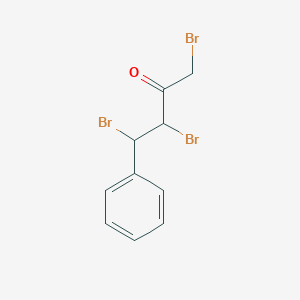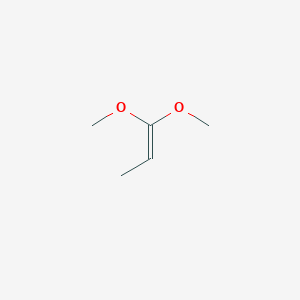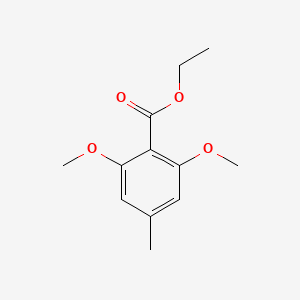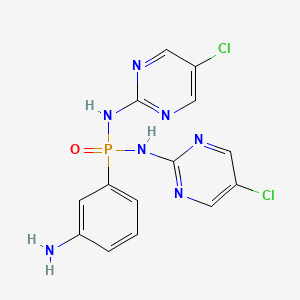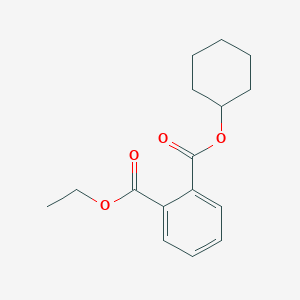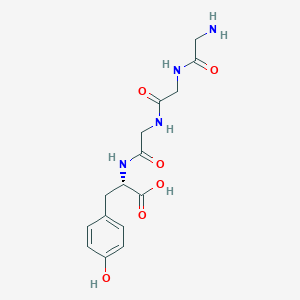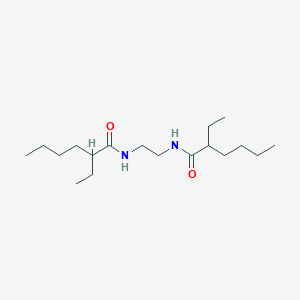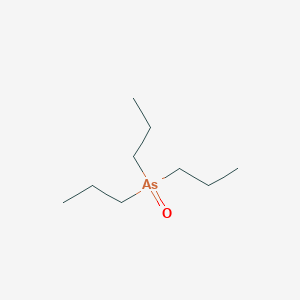
Oxo(tripropyl)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(tripropyl)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds These compounds are characterized by the presence of an arsenic atom bonded to organic groups
Méthodes De Préparation
The synthesis of Oxo(tripropyl)-lambda~5~-arsane typically involves the reaction of tripropylarsine with an oxidizing agent. One common method is the hydroformylation process, where tripropylarsine reacts with carbon monoxide and hydrogen in the presence of a catalyst, such as cobalt or rhodium complexes . The reaction conditions usually involve high pressures (10-100 atmospheres) and temperatures ranging from 40 to 200°C . Industrial production methods often utilize continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Oxo(tripropyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced back to tripropylarsine under suitable conditions.
Substitution: The oxo group can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various organic halides for substitution reactions. The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted organoarsenic compounds .
Applications De Recherche Scientifique
Oxo(tripropyl)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving arsenic-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mécanisme D'action
The mechanism of action of Oxo(tripropyl)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The oxo group can participate in coordination chemistry, forming complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The pathways involved often include oxidative stress and redox regulation, which are critical in many biological processes .
Comparaison Avec Des Composés Similaires
Oxo(tripropyl)-lambda~5~-arsane can be compared with other organoarsenic compounds such as:
Triphenylarsine oxide: Similar in structure but with phenyl groups instead of propyl groups.
Arsenic trioxide: A simpler arsenic oxide with significant biological activity.
Dimethylarsinic acid: An organoarsenic compound with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of propyl groups and the oxo functionality, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
4964-16-3 |
|---|---|
Formule moléculaire |
C9H21AsO |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
1-dipropylarsorylpropane |
InChI |
InChI=1S/C9H21AsO/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
Clé InChI |
YRDWXXPGAPJVJH-UHFFFAOYSA-N |
SMILES canonique |
CCC[As](=O)(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



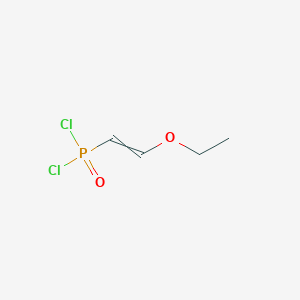
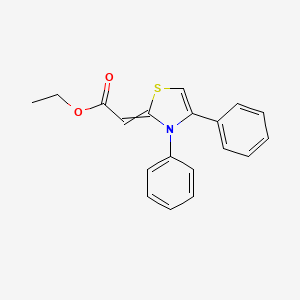
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
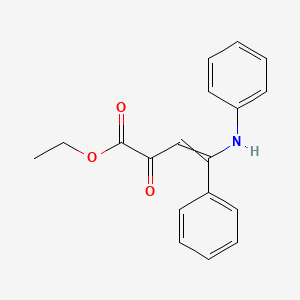
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
